molecular formula C12H16BrNO2 B5855704 ethyl N-(2-bromobenzyl)-N-methylglycinate

ethyl N-(2-bromobenzyl)-N-methylglycinate

Cat. No. B5855704
M. Wt: 286.16 g/mol
InChI Key: IPYLQOSYCQLIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2-bromobenzyl)-N-methylglycinate, commonly known as ethyl bromopyruvate (EBP), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. EBP is a derivative of pyruvic acid and has been found to exhibit strong anti-tumor activity in various cancer cell lines.

Mechanism of Action

The mechanism of action of ethyl N-(2-bromobenzyl)-N-methylglycinate involves the inhibition of LDH activity, which leads to a decrease in the production of ATP, the energy source for cancer cell growth. This results in the activation of the AMP-activated protein kinase (AMPK) pathway, which induces apoptosis in cancer cells. ethyl N-(2-bromobenzyl)-N-methylglycinate has also been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which further enhances the apoptotic effect.
Biochemical and Physiological Effects:
ethyl N-(2-bromobenzyl)-N-methylglycinate has been found to exhibit strong anti-tumor activity in various cancer cell lines such as breast cancer, lung cancer, pancreatic cancer, and liver cancer. It has also been found to have a low toxicity profile, making it a promising candidate for cancer therapy. ethyl N-(2-bromobenzyl)-N-methylglycinate has been shown to induce apoptosis in cancer cells by activating the AMPK pathway, inhibiting LDH activity, and inhibiting the expression of anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl N-(2-bromobenzyl)-N-methylglycinate is its low toxicity profile, which makes it a promising candidate for cancer therapy. ethyl N-(2-bromobenzyl)-N-methylglycinate has also been found to enhance the effectiveness of chemotherapy drugs, which could lead to better treatment outcomes for cancer patients. However, one of the limitations of ethyl N-(2-bromobenzyl)-N-methylglycinate is its low solubility in water, which could affect its bioavailability and limit its effectiveness in vivo.

Future Directions

For research on ethyl N-(2-bromobenzyl)-N-methylglycinate include exploring its potential as a combination therapy, investigating its effects on cancer stem cells, and developing novel drug delivery systems.

Synthesis Methods

Ethyl N-(2-bromobenzyl)-N-methylglycinate can be synthesized by the reaction of ethyl glycinate hydrochloride with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous dimethylformamide (DMF) at a temperature of 50-60°C for 24 hours. The resulting product is then purified by column chromatography using a solvent system of ethyl acetate and hexane.

Scientific Research Applications

Ethyl N-(2-bromobenzyl)-N-methylglycinate has been extensively studied for its anti-tumor activity in various cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. ethyl N-(2-bromobenzyl)-N-methylglycinate has also been shown to inhibit the activity of lactate dehydrogenase (LDH), an enzyme that is overexpressed in cancer cells and is involved in the production of energy for cancer cell growth. In addition, ethyl N-(2-bromobenzyl)-N-methylglycinate has been found to enhance the effectiveness of chemotherapy drugs such as cisplatin and doxorubicin.

properties

IUPAC Name

ethyl 2-[(2-bromophenyl)methyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-16-12(15)9-14(2)8-10-6-4-5-7-11(10)13/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYLQOSYCQLIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-bromophenyl)methyl-methylamino]acetate

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